molecular formula C13H12N3NaO5S B1680859 SC 28538 CAS No. 64444-68-4

SC 28538

Cat. No.: B1680859
CAS No.: 64444-68-4
M. Wt: 345.31 g/mol
InChI Key: ZRQHQPBCTPQLFJ-UHFFFAOYSA-M
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Description

Properties

CAS No.

64444-68-4

Molecular Formula

C13H12N3NaO5S

Molecular Weight

345.31 g/mol

IUPAC Name

sodium 4-[2-(1-methyl-5-nitroimidazol-2-yl)sulfanylethoxy]benzoate

InChI

InChI=1S/C13H13N3O5S.Na/c1-15-11(16(19)20)8-14-13(15)22-7-6-21-10-4-2-9(3-5-10)12(17)18;/h2-5,8H,6-7H2,1H3,(H,17,18);/q;+1/p-1

InChI Key

ZRQHQPBCTPQLFJ-UHFFFAOYSA-M

Canonical SMILES

CN1C(=CN=C1SCCOC2=CC=C(C=C2)C(=O)[O-])[N+](=O)[O-].[Na+]

Appearance

Solid powder

Other CAS No.

64444-68-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2-(1-methyl-5-nitro-2-imidazolylthio)ethoxy) benzoate
SC 28538
SC-28538

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1) involves multiple steps. The starting materials typically include benzoic acid derivatives and 1-methyl-5-nitro-1H-imidazole-2-thiol. The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1) has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections caused by bacteria and fungi.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1) involves its interaction with specific molecular targets. The nitro group in the imidazole ring is believed to play a crucial role in its biological activity. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities.

    Nitroimidazole derivatives: Compounds such as metronidazole and tinidazole have similar nitroimidazole moieties.

Uniqueness

What sets Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1) apart is its unique combination of a benzoic acid derivative with a nitroimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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